![molecular formula C9H12N2 B034448 3-(1-Methylazetidin-2-yl)pyridine CAS No. 110716-86-4](/img/structure/B34448.png)
3-(1-Methylazetidin-2-yl)pyridine
Overview
Description
3-(1-Methylazetidin-2-yl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MAP or ABT-594 and belongs to the class of nicotinic acetylcholine receptor agonists.
Mechanism of Action
The mechanism of action of 3-(1-Methylazetidin-2-yl)pyridine is related to its activity as a nicotinic acetylcholine receptor agonist. The compound binds to nicotinic acetylcholine receptors in the brain and activates them, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of neurotransmitter release is believed to be responsible for the analgesic and anti-addictive effects of the compound.
Biochemical and Physiological Effects
3-(1-Methylazetidin-2-yl)pyridine has been shown to have several biochemical and physiological effects. Studies have shown that the compound can increase the release of dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter release is believed to be responsible for the analgesic and anti-addictive effects of the compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(1-Methylazetidin-2-yl)pyridine in lab experiments is its potency and specificity. The compound has been shown to have potent analgesic and anti-addictive effects, and its mechanism of action is well understood. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of the compound can lead to adverse effects such as seizures and respiratory depression.
Future Directions
There are several future directions for research on 3-(1-Methylazetidin-2-yl)pyridine. One area of research is the development of new analgesics based on the compound. Researchers are exploring ways to modify the compound to increase its potency and reduce its toxicity.
Another area of research is the development of new anti-addictive medications based on the compound. Researchers are exploring ways to modulate the activity of the mesolimbic dopamine system to reduce drug-seeking behavior.
Conclusion
In conclusion, 3-(1-Methylazetidin-2-yl)pyridine is a chemical compound that has significant potential applications in various fields. The compound has potent analgesic and anti-addictive effects and works by modulating the activity of the mesolimbic dopamine system. While the compound has several advantages for lab experiments, its potential toxicity is a limitation. Future research on the compound will focus on the development of new analgesics and anti-addictive medications based on the compound.
Scientific Research Applications
3-(1-Methylazetidin-2-yl)pyridine has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the development of new analgesics. Studies have shown that 3-(1-Methylazetidin-2-yl)pyridine has potent analgesic effects and can be used to treat chronic pain conditions such as neuropathic pain and cancer pain.
Another potential application of 3-(1-Methylazetidin-2-yl)pyridine is in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction. It is believed that the compound works by modulating the activity of the mesolimbic dopamine system, which is involved in the reward pathway.
properties
CAS RN |
110716-86-4 |
---|---|
Product Name |
3-(1-Methylazetidin-2-yl)pyridine |
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
3-(1-methylazetidin-2-yl)pyridine |
InChI |
InChI=1S/C9H12N2/c1-11-6-4-9(11)8-3-2-5-10-7-8/h2-3,5,7,9H,4,6H2,1H3 |
InChI Key |
AQTJADRDDFZHKK-UHFFFAOYSA-N |
SMILES |
CN1CCC1C2=CN=CC=C2 |
Canonical SMILES |
CN1CCC1C2=CN=CC=C2 |
synonyms |
1-methyl-2-(3-pyridyl)azetidine 1-MPATD |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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